molecular formula C9H10N2O2 B15226941 1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid

1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B15226941
M. Wt: 178.19 g/mol
InChI Key: BOHDQKOADDBWRJ-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring attached to a pyrazine moiety and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid typically involves cycloaddition reactions. One common method is the [2+2] photocycloaddition of alkenes, which forms the cyclobutane ring. This reaction can be catalyzed by light and often requires specific conditions such as the presence of a photosensitizer .

Industrial Production Methods: Industrial production of this compound may involve scalable organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism by which 1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards biological targets .

Comparison with Similar Compounds

    1-(Pyridin-2-yl)cyclobutane-1-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.

    Cyclobutanecarboxylic acid: Lacks the pyrazine ring, making it less complex.

    1-Amino-1-cyclobutanecarboxylic acid: Contains an amino group instead of a pyrazine ring

Uniqueness: 1-(Pyrazin-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both a cyclobutane ring and a pyrazine moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-pyrazin-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-8(13)9(2-1-3-9)7-6-10-4-5-11-7/h4-6H,1-3H2,(H,12,13)

InChI Key

BOHDQKOADDBWRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=CN=C2)C(=O)O

Origin of Product

United States

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